4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one
Description
The compound 4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one belongs to the indeno[1,2-d]pyrimidin-5-one family, characterized by a fused indene-pyrimidinone core with a thioxo group at position 2 and a substituent at position 4. This article provides a comprehensive comparison with structurally similar compounds, focusing on synthesis, physicochemical characteristics, and biological relevance.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-heptylphenyl)-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-2-3-4-5-6-9-16-12-14-17(15-13-16)21-20-22(26-24(28)25-21)18-10-7-8-11-19(18)23(20)27/h7-8,10-15,21H,2-6,9H2,1H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPFNBNPBIZQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been known to exhibit a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities.
Mode of Action
It is known that pyrimidine derivatives can interact with various enzymes and receptors in the body, leading to their diverse biological activities.
Biochemical Pathways
Pyrimidine derivatives are known to play a significant role in nucleic acid synthesis, which is crucial for cell growth and division. Therefore, they may affect pathways related to these processes.
Biological Activity
The compound 4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (CAS No. 439108-71-1) is a member of the pyrimidine family, noted for its diverse biological activities, particularly in the field of cancer research. This article focuses on its biological activity, summarizing findings from various studies and presenting relevant data in a structured format.
Before delving into its biological activity, it's essential to understand the chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2OS |
| Molecular Weight | 390.54 g/mol |
| Boiling Point | 557.6 ± 60.0 °C (Predicted) |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) |
| pKa | 10.49 ± 0.40 (Predicted) |
Anticancer Potential
Recent studies have highlighted the compound’s potential as an anticancer agent . A notable study evaluated thione derivatives, including similar pyrimidine compounds, for their anticancer efficacy against HepG-2 liver carcinoma cell lines. The results indicated that certain derivatives exhibited promising activity, with an IC50 value of 25.5 ± 1.3 µg/mL , compared to the reference drug doxorubicin (DOX), which had an IC50 of 0.36 ± 0.02 µg/mL .
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells, which is a crucial mechanism for anticancer drugs.
- Cell Cycle Arrest : It has been observed to arrest the cell cycle in phases G0/G1 and G2/M, thereby inhibiting cancer cell proliferation .
Case Studies
- Combination with Ionizing Radiation : One study investigated the effects of combining this compound with ionizing gamma radiation on HepG-2 cells. The combination showed enhanced anticancer effects, suggesting a synergistic relationship that could improve treatment outcomes for liver cancer patients .
- Gene Expression Analysis : In another research effort, gene expression levels of key regulatory proteins such as p21 and caspase-3 were quantified post-treatment with the compound and radiation. This study provided insights into how the compound modulates cellular pathways involved in apoptosis and oxidative stress responses .
Comparative Analysis with Other Compounds
To further understand the biological activity of This compound , it is beneficial to compare it with other known pyrimidine derivatives:
| Compound Name | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Doxorubicin | 0.36 ± 0.02 | DNA intercalation and apoptosis |
| Compound 10 (Pyrimidin-2-Thione Derivative) | 25.5 ± 1.3 | Apoptosis induction, cell cycle arrest |
| New Pyrimidine Derivative | Varies | Kinase inhibition |
Comparison with Similar Compounds
Melting Points and Spectral Data:
Insights :
- The 4-heptylphenyl derivative is expected to have a lower melting point than Entry-11 due to increased molecular flexibility from the aliphatic chain.
- Hydroxyphenyl analogs show broad O–H stretches in IR (~3341 cm⁻¹) and distinct phenolic proton signals in NMR .
Structure-Activity Relationship (SAR) :
- Hydrophobic Substituents : Long alkyl chains (e.g., heptyl) may improve membrane permeability but could reduce solubility.
- Electron-Withdrawing Groups : Fluorine or nitro groups (e.g., 4-fluorophenyl in ) enhance metabolic stability .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-aryl-tetrahydroindeno-pyrimidinone derivatives like this compound?
A one-pot multicomponent reaction is often used, involving a coumarin derivative, an aldehyde (e.g., 4-heptylbenzaldehyde), and thiourea in the presence of an acid catalyst such as p-toluenesulfonic acid. Reaction optimization includes solvent selection (e.g., ethanol or acetic acid) and temperature control (80–100°C). Post-synthesis purification via column chromatography or recrystallization is critical for isolating the pure product .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the tetrahydro-pyrimidinone core and substituents (e.g., heptylphenyl group).
- Mass spectrometry (ESI-TOF) : Validates molecular weight and fragmentation patterns.
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
Q. How can computational tools predict the drug-likeness and bioavailability of this compound?
Software like SwissADME or Molinspiration calculates physicochemical parameters (LogP, topological polar surface area) and evaluates compliance with Lipinski’s rule. Molecular docking studies against target proteins (e.g., kinases) may predict binding affinity. These models should be validated with experimental solubility and permeability assays .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts in multicomponent reactions?
- Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl₂, SiO₂-SO₃H) to enhance regioselectivity.
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating.
- In situ monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction termination .
Q. How should researchers resolve contradictions between spectral data and X-ray crystallography results?
- Dynamic NMR : Detect conformational flexibility in solution that may differ from solid-state structures.
- DFT calculations : Compare theoretical and experimental NMR chemical shifts to identify discrepancies caused by solvent effects or crystal packing .
Q. What experimental designs are suitable for evaluating this compound’s biological activity?
- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination).
- Dose-response studies : Use a range of concentrations (1–100 μM) to establish IC₅₀ values.
- Control compounds : Include structurally related analogs (e.g., oxo- vs. thioxo-pyrimidinones) to assess the role of the thione group .
Q. How can solubility limitations in pharmacological assays be addressed?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Prodrug strategies : Modify the heptylphenyl group with hydrophilic moieties (e.g., PEGylation) .
Q. What strategies validate computational predictions of oral bioavailability?
- Caco-2 cell assays : Measure apical-to-basolateral transport to simulate intestinal absorption.
- Pharmacokinetic studies in rodents : Analyze plasma concentration-time profiles after oral administration .
Q. How can stereochemical or tautomeric isomerism in this compound be analyzed?
Q. What stability studies are critical for long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
